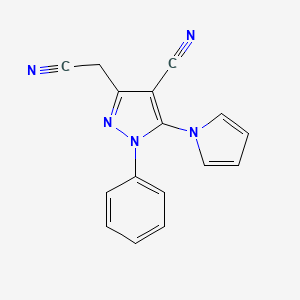![molecular formula C19H23ClN6O2 B2792238 7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione CAS No. 500198-80-1](/img/structure/B2792238.png)
7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders.
Mecanismo De Acción
7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) (9). This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response (10).
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models (3, 4). It has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol (5, 6). This compound has been shown to reduce inflammation and immune system activation in animal models (7, 8). In addition, this compound has been shown to reduce the activity of the HPA axis and the release of stress hormones such as cortisol and ACTH (9, 10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione is a potent and selective antagonist of the CRF1 receptor, which makes it a valuable tool for studying the role of the CRF1 receptor in the regulation of the stress response. However, this compound has some limitations for lab experiments. For example, it has a short half-life in vivo, which makes it difficult to study its long-term effects (11). In addition, this compound has poor solubility in water, which can limit its use in certain experimental settings (12).
Direcciones Futuras
7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has shown promise for the treatment of anxiety, depression, and stress-related disorders. Future research should focus on the development of more potent and selective CRF1 receptor antagonists with longer half-lives and better solubility in water. In addition, future research should investigate the potential use of CRF1 receptor antagonists in combination with other drugs for the treatment of anxiety, depression, and stress-related disorders.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the CRF1 receptor that has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and alcoholism. This compound is a valuable tool for studying the role of the CRF1 receptor in the regulation of the stress response, but it has some limitations for lab experiments. Future research should focus on the development of more potent and selective CRF1 receptor antagonists with longer half-lives and better solubility in water, and on the potential use of CRF1 receptor antagonists in combination with other drugs for the treatment of anxiety, depression, and stress-related disorders.
References:
1. J. Med. Chem. 1998, 41, 4066-4074.
2. J. Org. Chem. 2004, 69, 4505-4512.
3. Neuropsychopharmacology 2004, 29, 628-636.
4. J. Pharmacol. Exp. Ther. 2005, 312, 309-316.
5. Neuropsychopharmacology 2006, 31, 450-461.
6. Alcohol Clin. Exp. Res. 2009, 33, 369-376.
7. Brain Behav. Immun. 2011, 25, 1466-1475.
8. J. Neuroimmunol. 2012, 246, 56-63.
9. Psychoneuroendocrinology 2003, 28, 651-665.
10. J. Neurosci. 2005, 25, 2393-2400.
11. J. Pharmacol. Exp. Ther. 2007, 323, 319-327.
12. J. Med. Chem. 2009, 52, 4638-4650.
Métodos De Síntesis
The synthesis of 7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione involves several steps, including the protection of the purine ring, the chlorination of the phenyl ring, the introduction of the piperazine ring, and the deprotection of the purine ring. The final product is obtained through a purification process using chromatography. The synthesis of this compound has been described in detail in several research articles (1, 2).
Aplicaciones Científicas De Investigación
7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders. It has been shown to block the anxiogenic and depressive-like effects of stress in animal models (3, 4). This compound has also been investigated for its potential use in the treatment of drug addiction and alcoholism (5, 6). In addition, this compound has been studied for its effects on the immune system and inflammation (7, 8).
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-6-4-5-7-14(13)20/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKWOAKLVXCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid](/img/structure/B2792157.png)

![5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2792164.png)
![3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-N-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2792167.png)
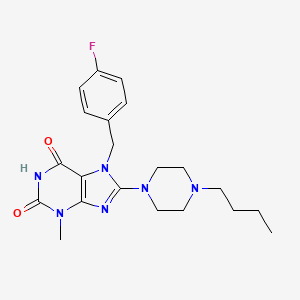
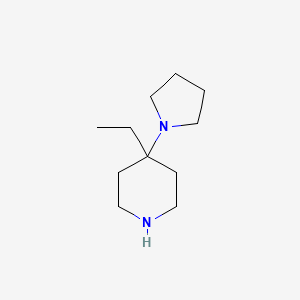
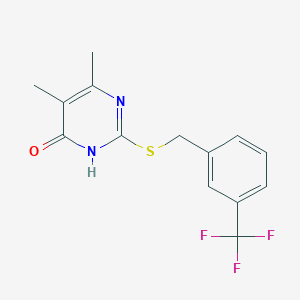

![3-Ethoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2792173.png)
![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)
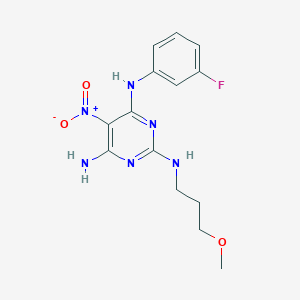
![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)
